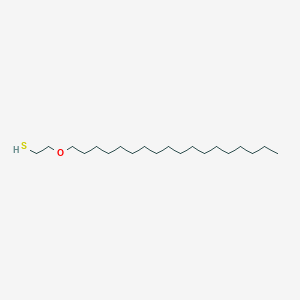
2-(Octadecyloxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octadecyloxy)ethane-1-thiol is an organic compound characterized by the presence of a long alkyl chain (octadecyl group) attached to an ethane backbone, which is further linked to a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octadecyloxy)ethane-1-thiol typically involves the reaction of 2-bromoethanol with octadecanol to form 2-(Octadecyloxy)ethanol. This intermediate is then treated with thiourea to introduce the thiol group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Octadecyloxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides (R-S-S-R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (R-S-R’).
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) in the presence of a suitable solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
2-(Octadecyloxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein-thiol interactions and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-(Octadecyloxy)ethane-1-thiol involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Ethanethiol: A simpler thiol with a shorter alkyl chain.
1-Octadecanethiol: Similar long alkyl chain but lacks the ethane backbone.
2-(Octadecyloxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 2-(Octadecyloxy)ethane-1-thiol is unique due to its combination of a long alkyl chain, ethane backbone, and thiol group. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
52035-19-5 |
|---|---|
Molecular Formula |
C20H42OS |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-octadecoxyethanethiol |
InChI |
InChI=1S/C20H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h22H,2-20H2,1H3 |
InChI Key |
RRZWEKHXRJYDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


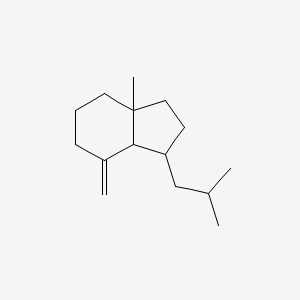
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
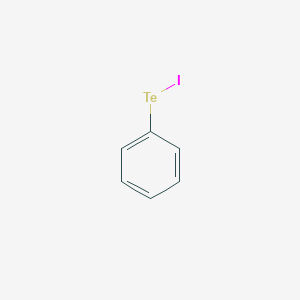


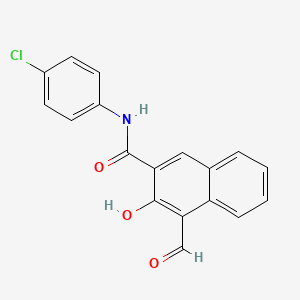

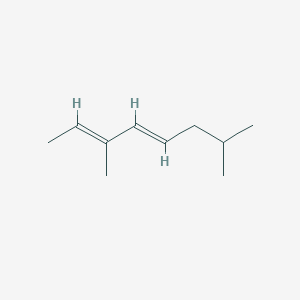
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
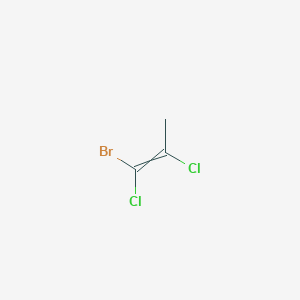
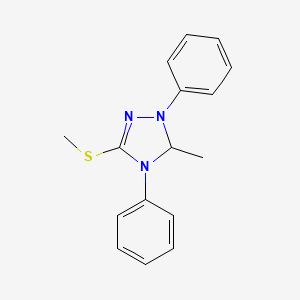
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
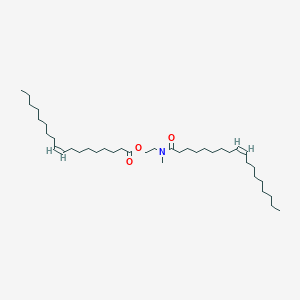
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)
